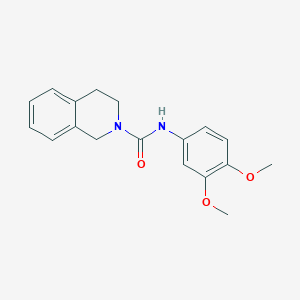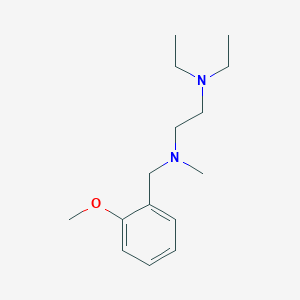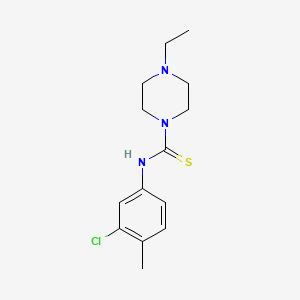![molecular formula C13H10O6 B5807120 5-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5807120.png)
5-[(4-carboxyphenoxy)methyl]-2-furoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-carboxyphenoxy)methyl]-2-furoic acid, commonly known as CFM-2, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of furoic acid derivatives and is synthesized through a multi-step process.
Mecanismo De Acción
CFM-2 exerts its therapeutic effects by modulating various signaling pathways in cells. It can inhibit the activity of enzymes involved in inflammation and cancer cell proliferation, such as cyclooxygenase-2 and matrix metalloproteinases. CFM-2 can also activate signaling pathways that promote cell survival and protect against oxidative stress and DNA damage.
Biochemical and Physiological Effects:
CFM-2 has been shown to have various biochemical and physiological effects in animal models. It can reduce inflammation and oxidative stress, improve mitochondrial function, and enhance cognitive function. CFM-2 has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFM-2 has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays. However, the synthesis of CFM-2 is a complex process that requires specialized equipment and expertise, which may limit its availability for research. Additionally, the effects of CFM-2 may vary depending on the cell type and experimental conditions, which may complicate data interpretation.
Direcciones Futuras
There are several future directions for research on CFM-2. One area of interest is the development of more efficient and cost-effective synthesis methods for CFM-2. Another area of research is the investigation of the effects of CFM-2 in different disease models and the identification of its molecular targets. Furthermore, the development of CFM-2 derivatives with improved potency and selectivity may lead to the discovery of new therapeutic agents. Overall, CFM-2 has the potential to be a valuable tool for scientific research and a promising therapeutic agent for various diseases.
Métodos De Síntesis
CFM-2 is synthesized through a multi-step process that involves the reaction of 4-carboxyphenol with formaldehyde and furfural in the presence of a catalyst. The resulting product is then subjected to various chemical reactions, including esterification, hydrolysis, and decarboxylation, to produce CFM-2 in high yields. The synthesis of CFM-2 is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Aplicaciones Científicas De Investigación
CFM-2 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that CFM-2 has anti-inflammatory and anti-cancer properties, and it can inhibit the proliferation of cancer cells. CFM-2 has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
5-[(4-carboxyphenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6/c14-12(15)8-1-3-9(4-2-8)18-7-10-5-6-11(19-10)13(16)17/h1-6H,7H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTLWROQIOSFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-carboxyphenoxy)methyl]furan-2-carboxylic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[N-(2-chlorobenzoyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5807047.png)

methanone](/img/structure/B5807052.png)
![4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5807076.png)







![N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5807137.png)
![N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5807149.png)
![4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid](/img/structure/B5807151.png)